Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide

Catalog No.
S13154091
CAS No.
103248-88-0
M.F
C14H12N2OS
M. Wt
256.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide

CAS Number

103248-88-0

Product Name

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide

IUPAC Name

6H-benzo[b][1,4]benzoxazepine-5-carbothioamide

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C14H12N2OS/c15-14(18)16-9-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)16/h1-8H,9H2,(H2,15,18)

InChI Key

CUCZNTNHQSKNNB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=S)N

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide is a heterocyclic compound characterized by a complex structure that includes a dibenzoxazepine core. Its chemical formula is C14H12N2OSC_{14}H_{12}N_{2}OS with a molecular weight of approximately 256.32 g/mol. The compound features a thioamide functional group, which contributes to its unique chemical properties and potential biological activities. The structure is significant in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Typical for thioamides and heterocyclic compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the thioamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the thioamide can hydrolyze to form the corresponding carboxylic acid and amine.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, potentially leading to derivatives with enhanced biological activity.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in biological applications.

Research indicates that dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential effects on neurotransmitter systems and may influence cognitive functions. The compound's structural similarity to other bioactive heterocycles suggests it could interact with various biological targets, including receptors involved in neurodegenerative diseases.

Several synthesis methods have been developed for dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide:

  • Condensation Reactions: The synthesis typically involves the condensation of appropriate benzene derivatives with isothiocyanates or thioureas under acidic conditions.
  • Cyclization Techniques: Cyclization methods using polyphosphoric acid or similar reagents can facilitate the formation of the oxazepine ring from precursor compounds.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process while maintaining high yields and purity.

These methods highlight the versatility and efficiency of synthesizing dibenz(b,f)(1,4)oxazepine derivatives.

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide has several notable applications:

  • Pharmaceutical Development: Its potential neuroprotective properties make it a candidate for developing drugs targeting neurodegenerative disorders such as Alzheimer's disease.
  • Chemical Probes: It can be utilized as a chemical probe in research to study specific biological pathways or receptor interactions.
  • Agricultural Chemistry: The compound may also find applications in agrochemicals due to its potential bioactivity against pests or pathogens.

Interaction studies involving dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, impacting synaptic transmission and neuronal health. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to elucidate its mechanisms of action fully.

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide shares structural similarities with several other compounds in the dibenzoxazepine family and related heterocycles. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Dibenz[b,f][1,4]oxazepineC13H9NOC_{13}H_{9}NOBasic structure without thioamide functionality
Dibenz[b,f][1,4]thiazepineC13H9NSC_{13}H_{9}NSContains sulfur in the ring structure
Benzo[b][1,4]oxazepineC13H9NOC_{13}H_{9}NOSimilar oxazepine core but lacks dibenzene framework
2-AminobenzothiazoleC7H6N2SC_{7}H_{6}N_2SSimple structure with potential for biological activity

Uniqueness

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide is unique due to its combination of a dibenzene structure with a thioamide group, which enhances its biological activity compared to other similar compounds. This structural complexity may contribute to its distinct pharmacological properties and potential therapeutic applications.

Spectroscopic Elucidation: Fourier Transform Infrared, Proton Nuclear Magnetic Resonance, and Carbon-13 Nuclear Magnetic Resonance Signatures

The comprehensive spectroscopic characterization of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide relies on three primary analytical techniques that provide complementary structural information. Each technique offers unique insights into the molecular framework and functional group identification [1] [2] [3].

Fourier Transform Infrared Spectroscopic Analysis

The Fourier Transform Infrared spectrum of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide exhibits several characteristic absorption bands that enable definitive functional group identification [3] [4]. The most distinctive feature is the thioamide carbonyl-sulfur stretching vibration, which appears as a strong absorption band in the 1100-1140 cm⁻¹ region [5] [6]. This frequency range is significantly lower than the corresponding carbonyl stretch in conventional amides, reflecting the weaker C=S bond compared to C=O bonds [7] [6].

The primary thioamide nitrogen-hydrogen stretching vibrations manifest as medium-intensity bands in the 3300-3400 cm⁻¹ region [5] [4]. These peaks are typically broader than those observed in secondary amides due to the electronic effects of the thiocarbonyl group [6]. The aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands in the 1600-1475 cm⁻¹ range, characteristic of the dibenzoxazepine aromatic framework [5] [4].

Aromatic carbon-hydrogen stretching vibrations are observed as strong absorption bands in the 3100-3050 cm⁻¹ region, while the ether carbon-oxygen stretching within the oxazepine ring system produces strong bands in the 1200-1000 cm⁻¹ range [5] [4]. The fingerprint region below 1000 cm⁻¹ contains multiple absorption bands corresponding to various bending and out-of-plane deformation modes specific to the dibenzoxazepine scaffold [3] [8].

Proton Nuclear Magnetic Resonance Spectroscopic Characterization

The proton Nuclear Magnetic Resonance spectrum of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide provides detailed information about the hydrogen environments within the molecular structure [9] [10]. The aromatic protons appear as complex multiplets in the 6.8-7.8 ppm region, reflecting the electronic environment of the fused benzene rings [10] [11].

The characteristic methylene bridge protons of the oxazepine ring system appear as a singlet in the 4.2-4.8 ppm range [1] [10]. This chemical shift is consistent with protons on a carbon adjacent to both oxygen and nitrogen heteroatoms [10] [12]. The thioamide amino group protons typically appear as broad singlets in the 5.5-7.0 ppm region due to rapid exchange with residual water or solvent molecules [10] [13].

Integration patterns and coupling constants provide additional structural confirmation, with aromatic protons showing characteristic meta and ortho coupling patterns typical of substituted benzene rings [9] [10]. The absence of significant long-range coupling between the thioamide protons and aromatic systems confirms the structural connectivity [11].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides the most definitive structural characterization through unique chemical shift assignments for each carbon environment [9] [12]. The thiocarbonyl carbon represents the most distinctive signal, appearing in the 190-220 ppm region [7] [14]. This downfield shift is characteristic of thiocarbonyl carbons and reflects the deshielding effect of the C=S functionality [7] [15].

The aromatic carbons of the dibenzoxazepine framework appear as multiple signals in the 115-150 ppm range [12] [15]. The exact number and pattern of these signals depend on the symmetry of the substitution pattern and provide structural confirmation [9] [11]. The methylene bridge carbon of the oxazepine ring appears as a single peak in the 45-65 ppm region, consistent with a carbon bonded to both oxygen and nitrogen heteroatoms [12].

Quaternary aromatic carbons typically appear in the 140-160 ppm range, while protonated aromatic carbons resonate in the 120-140 ppm region [12] [15]. The chemical shift differences allow for complete assignment of the carbon framework and confirmation of the proposed structure [7] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide provides crucial information about molecular weight confirmation and fragmentation pathways [16] [17]. The molecular ion peak appears at m/z 256, corresponding to the molecular weight of 256.32 g/mol [1] [18]. However, this peak often exhibits relatively low intensity due to the instability of the molecular ion under electron ionization conditions [19] [17].

Primary Fragmentation Pathways

The most prominent fragmentation involves the loss of the carbothiamide functional group (75 mass units), resulting in a base peak at m/z 181 [17] [20]. This fragmentation represents an α-cleavage reaction adjacent to the nitrogen atom, which is a common fragmentation pattern for compounds containing nitrogen-functionalized side chains [16] [17].

Secondary fragmentation pathways include the formation of tropylium-type ions through rearrangement of the dibenzoxazepine framework [19] [17]. Characteristic fragment ions appear at m/z 149, corresponding to the loss of sulfur and subsequent rearrangement, m/z 122 from further aromatic fragmentation, and m/z 77 representing the phenyl cation [17] [20].

Fragmentation Mechanisms

The fragmentation behavior follows established patterns for heterocyclic compounds containing both oxygen and nitrogen heteroatoms [16] [17]. The initial loss of the thioamide group occurs through homolytic cleavage of the C-N bond, stabilized by resonance within the aromatic system [17] [20]. Subsequent fragmentations involve ring contractions and eliminations characteristic of fused aromatic systems [19] [16].

The presence of the seven-membered oxazepine ring influences fragmentation patterns through ring-opening reactions that can compete with direct aromatic fragmentations [17] [21]. These competing pathways result in characteristic fragmentation patterns that can be used for structural confirmation and differentiation from related compounds [16] [20].

X-ray Crystallographic Studies of Crystal Packing

X-ray crystallographic analysis provides definitive three-dimensional structural information about Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide in the solid state [22] [23]. The compound typically crystallizes in orthorhombic or monoclinic crystal systems with space groups such as P21/c or Pbca [22] [24].

Unit Cell Parameters and Molecular Geometry

Typical unit cell dimensions range from 12.5-15.2 Šfor the a-axis, 8.2-10.8 Šfor the b-axis, and 14.8-18.4 Šfor the c-axis, with unit cell volumes of approximately 1650-2100 ų [22] [23]. The asymmetric unit usually contains one molecule, with Z values of 4-8 depending on the specific space group and packing arrangement [22] [24].

The seven-membered oxazepine ring adopts a twist-chair conformation, which represents the most stable geometry for this ring system [22] [23]. The dihedral angle between the two benzene rings typically ranges from 55-65°, reflecting the puckering of the central oxazepine ring [22] [25]. This conformational preference minimizes steric interactions while maintaining optimal orbital overlap for aromatic conjugation [23] [25].

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the thioamide functional group [22] [26]. Nitrogen-hydrogen to oxygen hydrogen bonds (N-H···O) form between adjacent molecules, creating chains or sheets within the crystal structure [22] [27]. These interactions typically have donor-acceptor distances of 2.8-3.2 Å and bond angles of 150-175° [27] [26].

Additional weak interactions include carbon-hydrogen to π interactions (C-H···π) between aromatic rings of neighboring molecules [27] [24]. These interactions contribute to the overall stability of the crystal packing and influence the molecular arrangement within the unit cell [24] [26]. The combination of hydrogen bonding and π-π stacking interactions results in sheet-like packing arrangements with solvent-accessible channels in some crystal forms [22] [27].

Computational Prediction of Three-Dimensional Conformational Dynamics

Computational chemistry approaches provide detailed insights into the conformational preferences and dynamic behavior of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide [28] [29]. Density Functional Theory calculations using functionals such as B3LYP with 6-31G(d,p) basis sets have been employed to investigate the potential energy surface and conformational landscape [30] [31].

Conformational Analysis and Energy Calculations

Monte Carlo conformational searches followed by Density Functional Theory optimization reveal multiple low-energy conformers differing primarily in the puckering of the oxazepine ring and the orientation of the thioamide group [30] [32]. The twist-chair conformation represents the global minimum, with boat and half-chair conformations as higher-energy alternatives separated by barriers of 2-5 kcal/mol [30] [25].

The thioamide group can adopt both Z and E configurations around the C-N bond, with the Z configuration typically favored by 1-3 kcal/mol due to intramolecular hydrogen bonding interactions [31] [13]. Rotation around this bond is restricted by the partial double-bond character, resulting in barriers of 15-20 kcal/mol [6] [15].

Molecular Dynamics and Vibrational Analysis

Molecular dynamics simulations reveal that the oxazepine ring undergoes pseudorotational motion with characteristic frequencies in the 50-100 cm⁻¹ range [25] [32]. This motion involves concerted changes in ring torsion angles while maintaining the overall twist-chair geometry [25] [33]. The aromatic rings remain relatively rigid, with root-mean-square deviations of less than 0.1 Å during typical simulation timeframes [29] [31].

Vibrational frequency calculations provide theoretical support for experimental infrared assignments and reveal the coupling between different vibrational modes [30] [31]. Normal mode analysis indicates significant coupling between thioamide and aromatic vibrations, consistent with extended conjugation throughout the molecular framework [29] [6]. These calculations also predict thermodynamic properties such as heat capacity and entropy, providing comprehensive characterization of the molecular behavior under various conditions [30] [29].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.06703418 g/mol

Monoisotopic Mass

256.06703418 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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